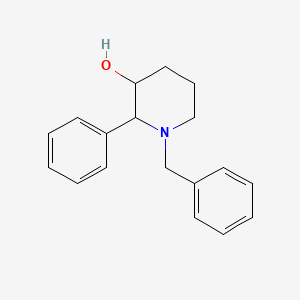

1-Benzyl-2-phenylpiperidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

1-benzyl-2-phenylpiperidin-3-ol |

InChI |

InChI=1S/C18H21NO/c20-17-12-7-13-19(14-15-8-3-1-4-9-15)18(17)16-10-5-2-6-11-16/h1-6,8-11,17-18,20H,7,12-14H2 |

InChI Key |

FPHQSHFUYFORCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Benzyl 2 Phenylpiperidin 3 Ol

Retrosynthetic Analysis of the 1-Benzyl-2-phenylpiperidin-3-ol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. rsc.org This approach allows for the logical planning of a synthetic sequence.

Disconnection Approaches for the Piperidine (B6355638) Ring Formation

The core structure of this compound offers several logical points for disconnection to reveal potential synthetic precursors. The primary disconnections focus on the formation of the six-membered piperidine ring.

A common strategy involves disconnecting the C-N bonds within the piperidine ring. One such approach is the disconnection of the N-benzyl bond, leading to 2-phenylpiperidin-3-ol and benzyl (B1604629) bromide as synthons. This is a straightforward approach, as the secondary amine can be alkylated in a later step.

Another key disconnection is at the C2-C3 and N1-C6 bonds, which suggests a cyclization reaction of a linear amino alcohol precursor. This retrosynthetic path points towards an acyclic δ-amino alcohol that can be induced to cyclize, forming the piperidine ring.

A further disconnection can be envisioned between the C2-N1 and C3-C4 bonds, suggesting a Michael addition type reaction where a nucleophilic amine attacks an α,β-unsaturated carbonyl compound.

| Disconnection Strategy | Precursors | Key Reaction Type |

| N-Benzyl Bond | 2-Phenylpiperidin-3-ol, Benzyl Halide | N-Alkylation |

| C2-C3 & N1-C6 Bonds | δ-Amino Alcohol | Intramolecular Cyclization |

| C2-N1 & C3-C4 Bonds | α,β-Unsaturated Carbonyl, Amine | Michael Addition/Cyclization |

Strategic Considerations for Introducing Stereocenters

The this compound molecule possesses two stereocenters at the C2 and C3 positions. The control of the relative and absolute stereochemistry of these centers is a critical aspect of its synthesis.

Strategies for stereocontrol often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, starting the synthesis from a chiral amino acid, such as (S)-phenylglycinol, can pre-install the stereocenter at the C2 position. The stereochemistry at the C3 position can then be controlled in a subsequent reaction step, for example, through a diastereoselective reduction of a ketone precursor.

Another strategy is the use of stereoselective cyclization reactions. For example, an intramolecular Michael-type reaction can exhibit diastereoselectivity, leading to the preferential formation of one diastereomer of the piperidine ring. whiterose.ac.uk Similarly, radical cyclizations have been shown to afford 2,4-disubstituted piperidines with good diastereoselectivity. nih.govresearchgate.net

Classical Synthetic Routes to Piperidine Derivatives

The construction of the piperidine skeleton can be achieved through various classical synthetic methodologies, which can be adapted for the synthesis of this compound.

Cyclization Reactions for Six-Membered N-Heterocycles

Intramolecular cyclization of acyclic precursors is a fundamental and widely used strategy for the synthesis of piperidines. nih.gov The cyclization of amino alcohols is a particularly relevant approach for the target molecule. rsc.org This typically involves the activation of the hydroxyl group of a δ-amino alcohol, followed by intramolecular nucleophilic attack by the amine to form the piperidine ring. organic-chemistry.org Catalytic systems, such as those based on ruthenium, have been developed for the efficient cyclization of amino alcohols. rsc.org

Another powerful cyclization method is the intramolecular aza-Heck reaction, which can be used to form the piperidine ring from an appropriate alkenyl amine precursor. nih.gov

Reductive Amination and Cycloaddition Pathways

Reductive amination is a versatile method for forming C-N bonds and can be employed in a tandem fashion to construct the piperidine ring. An intramolecular reductive amination of a δ-amino aldehyde or ketone can directly lead to the formation of the piperidine ring.

[3+3] cycloaddition reactions, although less common for simple piperidines, represent a potential pathway for the construction of the six-membered ring.

Multi-step Linear Syntheses

Multi-step linear syntheses provide a high degree of control over the introduction of functional groups and stereocenters. A plausible multi-step synthesis of this compound could commence from a chiral precursor like (S)-phenylglycinol.

One potential synthetic sequence involves the protection of the amino group of (S)-phenylglycinol, followed by a series of reactions to extend the carbon chain and introduce the necessary functional groups for the subsequent cyclization to form the piperidine ring. The N-benzyl group can be introduced either at an early stage or as a final step after the formation of the 2-phenylpiperidin-3-ol core. A patent describes the synthesis of N-benzyl-3-piperidinol from 3-hydroxypyridine (B118123) and benzyl chloride, followed by catalytic reduction. google.com While this produces the N-benzyl piperidine core, the introduction of the C2-phenyl group would require a separate strategy.

Asymmetric Synthesis of this compound and its Stereoisomers

The creation of stereochemically defined this compound is paramount for its application in pharmaceutical and chemical research. Asymmetric synthesis provides the tools to selectively produce the desired stereoisomers.

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. This approach efficiently transfers the inherent chirality of the starting material to the target molecule.

Pyrrolidine (B122466), Proline, and Pyroglutamate: L-proline and its derivatives, such as pyroglutamate, are valuable chiral building blocks. researchgate.net Their inherent pyrrolidine ring structure can be strategically modified and expanded to form the piperidine core of the target molecule. researchgate.net For instance, N-benzyl-L-proline can be synthesized from L-proline and a substituted benzyl derivative. chemicalbook.comnih.gov The synthesis of N-benzyl-2-alkylpyrrolidines with high enantiomeric excess has been achieved using chiral organoborane reagents starting from aldehydes. researchgate.net These pyrrolidine derivatives can then serve as precursors for ring expansion to the desired piperidine structure.

Tartaric Acid Derivatives: Tartaric acid, a C4-dicarboxylic acid available in both enantiomeric forms, is a versatile chiral starting material. orgsyn.org Its diol functionality can be chemically manipulated to construct the carbon backbone of the piperidine ring. For example, 1,4-di-O-benzyl-L-threitol can be prepared from L-tartaric acid. orgsyn.org This threitol derivative can then be converted through a series of steps, including cyclization, to form the piperidine ring with the desired stereochemistry at the C-2 and C-3 positions. The synthesis of a dioxolanylclavam from tartaric acid demonstrates the utility of this precursor in forming heterocyclic rings. clockss.org

Catalytic methods offer an efficient and atom-economical way to introduce chirality into the piperidine ring system.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of unsaturated precursors, such as pyridinium (B92312) salts or enamines, to form chiral piperidines. nih.govacs.org Iridium catalysts bearing chiral ligands, like MeO-BoQPhos, have proven highly effective in the asymmetric hydrogenation of N-benzylpyridinium salts, yielding a variety of 2-arylpiperidines with high enantioselectivity. acs.org This method has been successfully applied to produce enantioenriched 2-phenylpiperidine (B1215205) derivatives. acs.org The hydrogenation of N-benzyl-1-phenylisoquinolinium bromide, a related heterocyclic system, using an iridium catalyst has also been reported to produce the corresponding tetrahydroisoquinoline with high enantioselectivity, demonstrating the potential of this strategy for similar piperidine systems. dicp.ac.cn

The choice of catalyst can be crucial, as demonstrated in the synthesis of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione, where different catalysts led to either partial or full reduction of the molecule, both with high enantiomeric excess. nih.govamanote.comrsc.org

Table 1: Examples of Asymmetric Hydrogenation for Chiral Piperidine Synthesis

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| N-benzyl-2-phenylpyridinium salt | Ir-MeO-BoQPhos | 2-phenylpiperidine derivative | 92.7:7.3 er | acs.org |

| N-benzyl-1-phenylisoquinolinium bromide | Iridium complex | (S)-N-benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | up to 96% ee | dicp.ac.cn |

| (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione | Chiral catalyst | Partially or fully reduced piperidine-2,6-dione | High ee | nih.govrsc.org |

Data presented in this table is illustrative of the catalytic systems and does not represent an exhaustive list.

Beyond hydrogenation, other catalytic asymmetric reactions are instrumental in constructing the chiral piperidine framework.

Organocatalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for various asymmetric transformations. For instance, they have been used in the enantioselective aza-Friedel-Crafts reaction to synthesize trifluoromethylated benzazepinoindoles with high enantioselectivity. nih.gov This type of catalysis could be adapted for the asymmetric synthesis of this compound.

Metal-Catalysis: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines. snnu.edu.cnacs.org This method offers broad functional group tolerance and can be performed on a gram scale. acs.org Similarly, palladium-catalyzed reactions are also employed in the synthesis of benzylpiperidine derivatives. unisi.itunipi.it

Achieving the desired relative stereochemistry between the C-2 phenyl group and the C-3 hydroxyl group is a critical aspect of synthesizing this compound. Diastereoselective reactions are employed to control the formation of the correct diastereomer.

One common strategy involves the reduction of a suitable ketone precursor, such as 1-benzyl-2-phenylpiperidin-3-one. The stereochemical outcome of the reduction is influenced by the choice of reducing agent and the steric environment around the carbonyl group. Substrate-controlled diastereoselective reductions often utilize bulky reducing agents to favor the approach of the hydride from the less hindered face of the molecule.

Another approach is the regio- and stereoselective ring-opening of a 3,4-epoxypiperidine with a suitable nucleophile. researchgate.net The inherent stereochemistry of the epoxide directs the incoming nucleophile to a specific position with a defined stereochemical outcome, thereby establishing the desired trans- or cis-relationship between the substituents.

Ring expansion reactions provide a powerful method for converting readily available chiral pyrrolidine derivatives into the corresponding piperidines, thereby preserving the stereochemical information of the starting material. This strategy often involves the introduction of a one-carbon unit into the pyrrolidine ring followed by rearrangement.

Chiral N-benzyl-2-substituted pyrrolidines, derived from L-proline or other chiral sources, are common starting points for these transformations. researchgate.net While specific examples detailing the ring expansion to this compound are not prevalent in the provided search results, the general principle of pyrrolidine to piperidine ring expansion is a well-established synthetic strategy in heterocyclic chemistry. mdpi.com

Enantioselective Catalytic Reactions in Piperidine Construction

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic methodology offer powerful tools for the preparation of piperidine derivatives, emphasizing sustainability, efficiency, and safety. These approaches are applicable to the synthesis of complex targets like this compound.

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. mdpi.comazolifesciences.com By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing. azolifesciences.comrsc.org This enhanced control is crucial for managing highly exothermic or rapid reactions, improving safety, and ensuring consistent product quality. d-nb.infonih.gov

Table 1: Advantages of Flow Chemistry in Piperidine Synthesis

| Feature | Benefit in Piperidine Synthesis | Source(s) |

|---|---|---|

| Enhanced Heat Transfer | Improved safety and control for exothermic cyclization or reduction steps. | mdpi.comd-nb.info |

| Precise Residence Time Control | Optimization of reaction conditions to maximize yield and minimize byproduct formation. | mdpi.comrsc.org |

| Rapid Mixing | Ensures homogeneity, leading to more consistent and reproducible reaction outcomes. | mdpi.com |

| Scalability | Straightforward scaling from laboratory to production by running the system for longer durations. | nih.gov |

| In-line Processing | Integration of reaction, work-up, and purification steps into a single continuous process. | mdpi.com |

| Safety | Minimizes the volume of hazardous reagents and unstable intermediates at any given time. | d-nb.infonih.gov |

A hypothetical continuous flow synthesis of this compound could involve the sequential pumping of starting materials, such as a suitable amino alcohol precursor, through heated reactor coils, followed by passage through columns containing immobilized catalysts or scavengers to facilitate cyclization and purification.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govfigshare.com These principles are increasingly applied to the synthesis of piperidines to create more environmentally benign and economically viable routes.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more benign alternatives such as water, ethanol, or deep eutectic solvents (DES) is a primary focus. mdpi.comresearchgate.netskpharmteco.com For example, one-pot multicomponent reactions to produce highly functionalized piperidines have been successfully carried out in water at room temperature. mdpi.com

Catalysis: The use of recyclable, non-toxic catalysts is preferred. mdpi.comresearchgate.net Iron-catalyzed reactions, for instance, offer a more eco-friendly alternative to methods using heavy metals for the diastereoselective synthesis of substituted piperidines. mdpi.com Similarly, organocatalysts and biocatalysts, like lipases, are being explored to avoid hazardous reagents. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions (MCRs) are particularly advantageous in this regard, as they allow for the construction of complex molecules like polysubstituted piperidines in a single step from simple precursors. mdpi.comresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure, often facilitated by microwave irradiation or efficient catalysis, reduces energy consumption. acgpubs.orgnih.gov

An efficient and green approach to N-substituted piperidones, which are common precursors to piperidines, has been developed that avoids the classical Dieckmann condensation, showcasing significant environmental advantages. nih.govfigshare.com Such strategies could be adapted for the synthesis of a 1-benzyl-3-piperidone intermediate, which could then be stereoselectively reduced and phenylated to yield the target compound.

Photochemical and electrochemical methods represent cutting-edge, sustainable strategies for constructing N-heterocycles. rsc.orgrsc.org These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh chemical reagents. chim.itrsc.org

Electrochemical Synthesis: Organic electrosynthesis uses electrical current to generate reactive intermediates, such as radicals or ions, from stable precursors. chim.itoup.com This method offers precise control over reaction potential, which can enhance selectivity. chim.it For piperidine synthesis, electrochemical methods can be used for intramolecular cyclization reactions. acs.orgnih.gov For example, the electroreductive cyclization of an imine with a dihaloalkane can produce the piperidine core. nih.govbeilstein-journals.org In the context of this compound, an electrochemical approach could involve the reductive coupling of an appropriate precursor to initiate cyclization. The use of mediators in indirect electrolysis can make the required potential more practical and reduce side reactions. oup.comacs.org

Photochemical Synthesis: Photochemistry uses light, often in the visible spectrum, to access excited states of molecules, enabling unique transformations not easily achieved by thermal methods. nih.govrsc.org Photoredox catalysis has become a powerful tool for forming C-C and C-N bonds. nih.govrsc.org The synthesis of N-heterocycles can be achieved through various light-induced processes, including radical cyclizations and cycloadditions. rsc.orgacs.org For instance, a visible-light-promoted [2+2+2] cyclization of alkynes and nitriles has been used to create pyridines, which can be subsequently reduced to piperidines. nih.gov A photochemical strategy towards this compound might involve the intramolecular cyclization of a radical intermediate generated via a photoredox-catalyzed process.

Table 2: Comparison of Photochemical and Electrochemical Methods for Heterocycle Synthesis

| Method | Activating Agent | Key Advantages | Potential Application for Piperidine Synthesis | Source(s) |

|---|---|---|---|---|

| Electrosynthesis | Electric Current | High selectivity, mild conditions, avoids stoichiometric chemical oxidants/reductants. | Intramolecular C-N bond formation via reductive or oxidative cyclization. | nih.govrsc.orgchim.it |

| Photochemistry | Light (often visible) | Access to unique reaction pathways, mild conditions, high functional group tolerance. | Radical-mediated intramolecular cyclization, [2+2+2] cycloadditions. | nih.govrsc.orgrsc.org |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the intricate mechanisms of the reactions used to synthesize this compound is paramount for controlling the reaction pathway and, critically, the stereochemical outcome.

The formation of the piperidine ring is often the key bond-forming event in the synthesis. Intramolecular cyclization is a common strategy, and its mechanism dictates the feasibility and selectivity of the reaction. nih.gov These cyclizations can proceed through various pathways, including:

Nucleophilic Substitution: An amine attacks an electrophilic carbon center in the same molecule to close the ring.

Radical Cyclization: A nitrogen- or carbon-centered radical attacks a double or triple bond within the molecule. nih.gov For instance, a cobalt(II)-catalyzed intramolecular radical cyclization of amino-aldehydes has been developed for producing piperidines. nih.gov

Metal-Catalyzed Cyclization: Transition metals like palladium, gold, or copper can catalyze the cyclization of unsaturated amines. nih.govacs.org Gold(I) complexes, for example, have been used for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Aza-Michael Addition: An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile forms the heterocyclic ring. nih.gov

Mechanistic studies, often involving kinetic isotope effect experiments and computational analysis, are crucial for distinguishing between these pathways. For example, in a copper-catalyzed intramolecular C-H amination to form piperidines, a kinetic isotope effect (kH/kD) of 4.2 was observed, suggesting that C-H bond cleavage is involved in the rate-determining step. acs.org Such studies help to clarify whether the mechanism involves nitrene insertion or a radical-based hydrogen atom transfer followed by reductive elimination. acs.org Understanding these details allows for the rational optimization of catalysts and reaction conditions to favor the desired cyclization pathway for complex targets.

The synthesis of this compound involves the creation of three contiguous stereocenters (at C2, C3, and potentially a chiral nitrogen if inversion is slow, though typically it is not). Controlling the relative and absolute stereochemistry at these centers is a major synthetic challenge. The stereochemical outcome is determined during key bond-forming reactions, such as the cyclization step or the introduction of the phenyl and hydroxyl groups.

Several factors influence the stereochemistry:

Substrate Control: The existing stereochemistry in an acyclic precursor can direct the formation of new stereocenters.

Catalyst Control: Chiral catalysts or ligands are widely used to induce enantioselectivity. For example, enantioselective approaches using palladium catalysts with novel pyridine-oxazoline ligands have been developed for the amination of alkenes. nih.gov Similarly, asymmetric hydroboration/hydrogenation of 2,3-disubstituted pyridines can be highly cis-selective. nih.gov

Reaction Mechanism: The inherent stereoelectronics of a reaction mechanism often favor a particular stereoisomer. For example, Sₙ2 reactions proceed with inversion of configuration, while certain pericyclic reactions follow specific stereochemical rules. beilstein-journals.org In the context of substitutions at a benzylic position, the mechanism can range from a stereospecific Sₙ2-like pathway with complete inversion to a non-stereospecific Sₙ1 pathway involving a planar carbocation intermediate, depending on the nucleophile and reaction conditions. beilstein-journals.orgbeilstein-journals.org

Studies on related systems, such as the synthesis of N-benzylated piperidin-4-ones, provide insight into the conformational preferences and stereochemical representation of these crowded heterocyclic systems. researchgate.net Aldol reactions using chiral auxiliaries like N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione have also been explored to control the stereochemistry of newly formed hydroxycarbonyl (B1239141) structures, a motif related to the 2-phenyl-3-ol substitution pattern. mdpi.com A thorough understanding of these mechanistic and stereochemical principles is essential for designing a rational and efficient synthesis of a specific stereoisomer of this compound.

Process Development and Scale-Up Considerations for this compound Intermediates

The successful transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of various factors to ensure safety, efficiency, and economic viability. The synthesis of this compound, which can be prepared from N-benzyl pyrrolidine intermediates, presents several process development and scale-up challenges. whiterose.ac.uk

One documented synthesis involves the ring expansion of a corresponding N-benzyl pyrrolidine alcohol. whiterose.ac.uk The scale-up of the synthesis of this key intermediate, and its subsequent conversion to the final product, necessitates a focus on the following:

Reagent Selection and Stoichiometry: The use of organolithium reagents, such as s-BuLi, for the lithiation of starting materials like N-Boc pyrrolidine is common in small-scale syntheses. whiterose.ac.uk However, on a large scale, the handling of pyrophoric and highly reactive organolithium compounds requires specialized equipment and stringent safety protocols. Process development would explore alternative, safer, and more cost-effective bases or lithiation methods. The stoichiometry of reagents like trifluoroacetic anhydride (B1165640) and triethylamine (B128534) used in subsequent steps also needs to be optimized for cost and ease of removal during work-up. whiterose.ac.uk

Reaction Conditions: Temperature control is critical. The initial lithiation steps are typically conducted at very low temperatures (-78 °C), which can be energy-intensive and challenging to maintain in large reactors. whiterose.ac.uk Process optimization would involve investigating the feasibility of running the reaction at higher, more accessible temperatures without compromising yield or selectivity.

Work-up and Purification: The transition from an aqueous ammonium (B1175870) chloride quench to a water quench at a larger scale indicates a move towards simpler and more scalable work-up procedures. whiterose.ac.uk However, the formation of byproducts can lead to the product being an oil, necessitating purification by flash column chromatography. whiterose.ac.uk On an industrial scale, chromatography is often undesirable due to high solvent consumption and cost. Therefore, developing alternative purification methods such as crystallization or distillation is a critical aspect of process development.

The following table summarizes the impact of scaling up on the synthesis of a this compound precursor, highlighting the decrease in yield as the scale increases, a common challenge in process chemistry.

| Entry | Scale (mmol) | Work-up | Yield (%) | syn:anti Ratio |

| 1 | 2.0 | NH4Cl(aq) | 47 | - |

| 2 | 4.0 | H2O | 72 | 60:40 |

| 3 | 11.6 | H2O | 64 | 60:40 |

| 4 | 17.5 | H2O | 43 | 70:30 |

Data adapted from a study on the synthesis of 3-hydroxy piperidines. whiterose.ac.uk

This data underscores the importance of robust process development to mitigate yield loss and maintain stereochemical control upon scale-up. Further investigation into alternative reagents, optimized reaction conditions, and more efficient purification strategies would be essential for the large-scale production of this compound.

Stereochemical and Conformational Analysis of 1 Benzyl 2 Phenylpiperidin 3 Ol

Diastereomeric and Enantiomeric Purity Determination in Research Samples

The synthesis of 1-Benzyl-2-phenylpiperidin-3-ol can result in a mixture of diastereomers and enantiomers. The separation and characterization of these stereoisomers are essential for understanding their distinct properties.

Chromatographic techniques are paramount for the separation and quantification of the stereoisomers of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for resolving enantiomeric mixtures. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds similar to this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. The enantiomeric ratio can be accurately determined by integrating the peak areas of the separated enantiomers. sigmaaldrich.com

Gas Chromatography (GC): GC can also be used for stereoisomer analysis, often after derivatization of the hydroxyl group to a less polar and more volatile functional group. Chiral capillary columns coated with cyclodextrin (B1172386) derivatives are frequently used to separate enantiomers. The sum of enantiomers in a sample can be determined with high accuracy using GC with a flame ionization detector (FID). sigmaaldrich.com

Table 1: Illustrative Chromatographic Conditions for Chiral Resolution of Piperidine (B6355638) Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiral Capillary Column (e.g., cyclodextrin-based) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol mixture | Helium or Hydrogen |

| Detection | UV Detector | Flame Ionization Detector (FID) |

| Analysis Goal | Enantiomeric ratio determination | Quantification of total enantiomers |

Note: This table represents typical conditions and may require optimization for this compound.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are indispensable for elucidating the relative and absolute stereochemistry of the stereoisomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and stereochemistry of the molecule. In ¹H NMR, the coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, which in turn is determined by the conformation of the piperidine ring. For example, a large coupling constant between axial protons (J_ax-ax) and a smaller coupling constant between axial-equatorial or equatorial-equatorial protons can help in assigning the relative configuration of the substituents. ias.ac.innih.gov The chemical shifts of the protons and carbons are also sensitive to the anisotropic effects of the phenyl and benzyl (B1604629) groups, providing further clues about the stereochemical arrangement. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and the absolute stereochemistry of a crystalline sample. researchgate.netresearchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's three-dimensional structure. researchgate.net

Conformational Analysis of the Piperidine Ring System

The piperidine ring in this compound is not planar and can adopt several conformations, with the chair and boat forms being the most significant.

For most piperidine derivatives, the chair conformation is the most stable due to minimized angle and torsional strain. ias.ac.in The substituents on the ring can exist in either axial or equatorial positions. In some cases, particularly with bulky N-substituents, boat or twist-boat conformations may become populated. ias.ac.in The presence of an N-nitroso group in related piperidines has been shown to induce boat conformations. ias.ac.in

The large N-benzyl and 2-phenyl groups play a crucial role in determining the conformational preference of the piperidine ring.

The piperidine ring is conformationally mobile, and at room temperature, it undergoes rapid interconversion between different chair and boat conformations. The energy barrier for this interconversion is influenced by the nature and position of the substituents. The presence of bulky groups like the N-benzyl and 2-phenyl substituents can raise the energy barrier for ring inversion. The dynamics of this interconversion can be studied using variable-temperature NMR spectroscopy, where the coalescence of signals at higher temperatures provides information about the energy barriers between different conformations.

Chirality and Optical Activity of this compound

The molecular structure of this compound contains two chiral centers at the C2 and C3 carbons of the piperidine ring. The presence of these two stereocenters means that the compound can exist as a set of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the (2R, 3R) and (2R, 3S) isomers (and other similar pairs) is that of diastereomers.

The non-superimposable mirror image nature of enantiomers means they will exhibit equal and opposite optical rotation when exposed to plane-polarized light. The enantiomer that rotates the plane of polarized light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-). A racemic mixture, containing equal amounts of two enantiomers, will not exhibit any optical activity.

The stereochemical and conformational properties of the piperidine ring are intrinsically linked. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents at each carbon can occupy either an axial or an equatorial position. For this compound, the relative orientation of the phenyl and hydroxyl groups (cis or trans) will influence the conformational equilibrium.

In the case of N-substituted piperidines, particularly those with an aromatic substituent on the nitrogen, a phenomenon known as pseudoallylic strain can influence the conformational preference of substituents at the C2 position. Research on 2-methyl-1-phenylpiperidine has shown that the axial conformer is modestly favored over the equatorial one sigmaaldrich.com. This preference is attributed to the partial sp2 character of the nitrogen atom due to conjugation with the phenyl ring, which creates steric hindrance with an equatorial substituent at C2 sigmaaldrich.com. It is therefore expected that the 2-phenyl group in this compound will also show a preference for the axial position in the dominant chair conformation.

Chemical Reactivity and Derivatization of 1 Benzyl 2 Phenylpiperidin 3 Ol

Functional Group Interconversions on the Piperidine (B6355638) Core

Functional group interconversion involves the transformation of one functional group into another through reactions like oxidation, reduction, or substitution. fiveable.meimperial.ac.uk For 1-benzyl-2-phenylpiperidin-3-ol, the most accessible sites for such changes on the core structure are the hydroxyl group and the aromatic rings.

The hydroxyl group at the C3 position is a tertiary alcohol. This classification is critical as it dictates its reactivity, particularly its resistance to oxidation and its propensity for elimination reactions under acidic conditions.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions. Reagents that readily oxidize primary and secondary alcohols, such as pyridinium (B92312) chlorochromate (PCC), Collins' reagent (CrO₃·2Py), or a Jones oxidation (CrO₃/H₂SO₄), will not convert the tertiary alcohol of this compound into a ketone. imperial.ac.uk Attempting oxidation with strong, harsh reagents under forcing conditions would likely lead to the cleavage of carbon-carbon bonds rather than simple oxidation of the alcohol.

Etherification: The formation of an ether from this tertiary alcohol can be accomplished, but the reaction pathway must be chosen carefully to avoid side reactions. Acid-catalyzed etherification is generally unsuitable as the protonated tertiary alcohol can easily eliminate water to form a stable tertiary carbocation, leading to an alkene product. A more effective method is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a tertiary alkoxide. This potent nucleophile can then react with a primary alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the corresponding ether.

Esterification: Esters can be formed by reacting the hydroxyl group with an acylating agent. Due to the steric hindrance around the tertiary alcohol, using a carboxylic acid directly (Fischer esterification) is often slow and inefficient. A more practical approach involves the use of more reactive acylating agents, such as acid chlorides or acid anhydrides, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving it to completion.

| Reaction Type | Reagent(s) | Product Class | Notes |

| Oxidation | PCC, Jones' Reagent | No Reaction | Tertiary alcohols are resistant to standard oxidation. |

| Etherification | 1. NaH2. R-X (e.g., CH₃I) | 1-Benzyl-3-alkoxy-2-phenylpiperidine | Proceeds via an alkoxide intermediate to avoid elimination. |

| Esterification | RCOCl, Pyridine | 1-Benzyl-2-phenylpiperidin-3-yl ester | Uses a reactive acylating agent to overcome steric hindrance. |

The N-benzyl and C2-phenyl groups are susceptible to electrophilic aromatic substitution, allowing for further functionalization.

N-Benzyl Group: The phenyl ring of the N-benzyl substituent is activated towards electrophilic aromatic substitution by the electron-donating nature of the alkylamino group to which it is attached. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be directed to the ortho and para positions of this ring.

Benzylic Reactions: The benzylic methylene (B1212753) protons (CH₂) of the N-benzyl group could potentially undergo free-radical reactions, such as benzylic bromination with N-bromosuccinimide (NBS). However, the presence of the tertiary amine in the molecule could lead to competing side reactions.

N-Substituent Modifications and Their Chemical Impact

The nitrogen atom in this compound is a tertiary amine, meaning it is already fully substituted and cannot undergo direct N-alkylation or N-acylation. To modify the N-substituent, the existing benzyl (B1604629) group must first be removed.

The N-benzyl group can be selectively removed through catalytic hydrogenolysis. This common deprotection strategy involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). This reaction cleaves the carbon-nitrogen bond of the benzyl group, yielding toluene (B28343) and the secondary amine, 2-phenylpiperidin-3-ol.

Once the secondary amine is generated, it becomes a versatile handle for further derivatization:

N-Alkylation: The secondary amine can be readily alkylated by reaction with various alkyl halides (R-X) in the presence of a base to neutralize the resulting hydrohalic acid. This allows for the introduction of a wide array of new N-substituents.

N-Acylation: Reaction of the secondary amine with acyl chlorides (RCOCl) or anhydrides ((RCO)₂O) yields the corresponding N-acyl derivatives (amides). This transformation is often used in medicinal chemistry to introduce different functionalities and explore structure-activity relationships. nih.gov

The N-benzyl group itself functions as a common protecting group for the piperidine nitrogen. It is stable to many reaction conditions but can be removed cleanly by hydrogenolysis. After its removal, other protecting groups can be installed if needed for a multi-step synthesis. Common nitrogen protecting groups include:

Boc Group: The tert-butyloxycarbonyl (Boc) group is installed by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to basic and nucleophilic conditions but is easily removed with acid (e.g., trifluoroacetic acid).

Cbz Group: The benzyloxycarbonyl (Cbz) group is added using benzyl chloroformate (CbzCl). Like the N-benzyl group, it is also removed by catalytic hydrogenolysis.

| Transformation | Reagent(s) | Intermediate/Product | Purpose |

| N-Debenzylation | H₂, Pd/C | 2-Phenylpiperidin-3-ol | Removal of the N-benzyl group to reveal a secondary amine. |

| N-Alkylation | R-X, Base | 1-Alkyl-2-phenylpiperidin-3-ol | Introduction of a new N-substituent. |

| N-Acylation | RCOCl or (RCO)₂O | 1-Acyl-2-phenylpiperidin-3-ol | Formation of an amide derivative. |

| N-Boc Protection | Boc₂O | tert-Butyl 2-phenyl-3-hydroxypiperidine-1-carboxylate | Protection of the nitrogen for subsequent reactions. |

Regioselective Chemical Transformations

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In this compound, the different reactivity of its functional groups allows for a high degree of regioselective control.

Chemoselectivity: It is possible to selectively target one functional group while leaving others untouched. For instance, the hydroxyl group can be esterified under basic conditions without affecting the tertiary amine or the aromatic rings. Conversely, catalytic hydrogenolysis is highly selective for the removal of the N-benzyl group, leaving the C2-phenyl ring and the tertiary alcohol intact. rsc.org

Site Selectivity in Aromatic Rings: As discussed, electrophilic substitution reactions will preferentially occur on the more activated N-benzyl phenyl ring over the C2-phenyl ring. Within the N-benzyl ring, substitution is regioselectively directed to the ortho and para positions.

Stereochemical Influence: The fixed stereochemistry at the C2 and C3 carbons can influence the outcome of reactions. Reagents may approach the molecule from the less sterically hindered face, potentially leading to the formation of one diastereomer over another in subsequent reactions on the piperidine ring or its substituents. This principle is fundamental in asymmetric synthesis for creating specific stereoisomers. mdpi.commdpi.com

Exploration of Novel Reaction Pathways for Analog Generation

The generation of analogs from the core scaffold of this compound is a key area of research aimed at exploring and optimizing its chemical properties and potential applications. The inherent reactivity of its functional groups—the secondary alcohol, the tertiary amine, and the aromatic rings—provides multiple avenues for structural modification. Research into novel reaction pathways focuses on creating a diverse library of derivatives with varied steric and electronic properties.

The hydroxyl group at the C-3 position is a primary site for derivatization. Standard reactions such as oxidation can convert the secondary alcohol into the corresponding ketone, 1-benzyl-2-phenylpiperidin-3-one. This ketone then serves as a versatile intermediate for a variety of subsequent reactions, including nucleophilic additions.

Another key functional handle is the benzyl group attached to the piperidine nitrogen. This group is not merely a bulky substituent; it can be removed via hydrogenolysis, which opens up the secondary amine for the introduction of a wide array of new substituents. This strategy significantly broadens the scope of accessible analogs.

Furthermore, modifications can be made to the phenyl ring at the C-2 position or the benzyl group's phenyl ring, typically through electrophilic aromatic substitution, although this often requires harsh conditions that might be incompatible with the rest of the molecule.

Recent synthetic efforts have focused on developing stereochemically enriched analogs, leveraging the chiral centers at C-2 and C-3. acs.org Asymmetric synthesis and chiral separations are employed to isolate specific stereoisomers, which can exhibit distinct biological activities. The development of novel reaction conditions aims to improve yields and stereoselectivity, providing access to previously unattainable molecular architectures. acs.org

A significant area of exploration involves the synthesis of derivatives for specific applications, such as in medicinal chemistry. For instance, derivatives of N-benzyl piperidine have been investigated as potential inhibitors of enzymes like histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are relevant targets in diseases like Alzheimer's. nih.gov While not starting directly from this compound, these studies provide a blueprint for the types of modifications that could be therapeutically relevant.

The table below outlines some of the explored reaction pathways for generating analogs from related piperidine scaffolds, which are instructive for the derivatization of this compound.

| Reaction Type | Reagents and Conditions | Resulting Modification | Reference |

| Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | Conversion of the C-3 alcohol to a ketone | nih.gov |

| Nucleophilic Addition to Ketone | Grignard reagents (e.g., ArMgBr), organolithium reagents (e.g., ArLi) | Introduction of various aryl groups at the C-3 position | nih.gov |

| Wittig Reaction | [(Ph3)PCH2OCH3]Cl, LDA | Formation of a methoxymethylene intermediate from a ketone | acs.org |

| Debenzylation | Hydrogenolysis (e.g., H2, Pd/C) | Removal of the N-benzyl group to yield a secondary amine | orgsyn.org |

| N-Alkylation/N-Arylation | Alkyl halides, aryl halides with appropriate catalysts | Introduction of new substituents on the piperidine nitrogen | orgsyn.org |

| Trifluoromethylation | Togni's reagent, sodium trifluoromethanesulfonate | Introduction of a trifluoromethyl group |

The exploration of these and other novel reaction pathways continues to be a dynamic field of research. The synthesis of new analogs of this compound and related compounds is driven by the quest for molecules with fine-tuned properties for various scientific and technological applications. The development of efficient and selective synthetic methods is crucial for unlocking the full potential of this versatile chemical scaffold. acs.org

Lack of Published Computational Studies Hinders Detailed Analysis of this compound

A thorough review of published scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the availability of advanced computational methods that are frequently applied to similar molecules, specific studies detailing the quantum chemical calculations, molecular modeling, and dynamics simulations for this particular compound are not present in the accessible scientific domain.

Computational chemistry is a powerful tool for elucidating the structural, electronic, and reactive properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are standardly used to provide deep insights that complement experimental findings. These studies typically involve a series of specific analyses:

Quantum Chemical Calculations:

Molecular Geometry Optimization: This foundational step determines the most stable three-dimensional arrangement of the atoms in a molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: The examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution, revealing hyperconjugative interactions and charge delocalization, which are fundamental to understanding molecular stability.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the electron density surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactive interaction.

Vibrational Frequency Analysis: The theoretical calculation of vibrational frequencies allows for the assignment of bands observed in experimental infrared (IR) and Raman spectra, confirming the presence of specific functional groups and aiding in structural confirmation.

Molecular Modeling and Dynamics Simulations:

These simulations model the movement of atoms and molecules over time, offering insights into conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological receptors.

While numerous studies have applied these computational methods to other piperidine derivatives and related heterocyclic compounds, the specific data for this compound remains uncharacterized in the literature. The generation of a scientifically accurate and authoritative article, complete with the detailed data tables and research findings as requested, is contingent upon the existence of such primary research. Without peer-reviewed data, any attempt to provide specific structural parameters, energy values, or reactivity predictions for this compound would be speculative and would not meet the standards of scientific accuracy.

Therefore, until dedicated computational research on this compound is conducted and published, a detailed article on this specific topic cannot be compiled.

Computational and Theoretical Studies on 1 Benzyl 2 Phenylpiperidin 3 Ol

Molecular Modeling and Dynamics Simulations

Conformational Dynamics and Energetics

The structural flexibility of the 1-Benzyl-2-phenylpiperidin-3-ol molecule is primarily dictated by the piperidine (B6355638) ring and the orientation of its bulky substituents. The piperidine ring typically adopts a low-energy chair conformation, similar to cyclohexane. In this conformation, the substituents can occupy either axial or equatorial positions.

For this compound, the large N-benzyl and C2-phenyl groups are expected to preferentially occupy equatorial positions to minimize steric hindrance (A-values). This arrangement leads to a more stable, lower-energy conformation. The orientation of the C3-hydroxyl group (axial or equatorial) is more complex and depends on the relative stereochemistry between the C2-phenyl and C3-hydroxyl groups (cis or trans). Intramolecular hydrogen bonding between the C3-hydroxyl group and the piperidine nitrogen atom could favor a specific conformation, potentially stabilizing an axial orientation of the hydroxyl group in certain diastereomers. Molecular mechanics calculations are often employed to predict the relative energies of these different conformations. nih.govnih.gov For instance, studies on substituted piperidines have shown that the conformational free energies can be quantitatively predicted using force-field calculations. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly influence the conformational equilibrium and reactivity of this compound. The polarity of the solvent affects the stability of different conformers, particularly by influencing intramolecular hydrogen bonds.

In polar, protic solvents, the solvent molecules can compete for hydrogen bonding with the C3-hydroxyl group and the nitrogen atom, potentially disrupting any internal hydrogen bonds. This would alter the energetic preference for axial versus equatorial conformers. Conversely, in nonpolar solvents, intramolecular hydrogen bonding is more favored, leading to a more rigid structure.

Computational models can simulate these solvent effects by treating the solvent either as a continuous medium with a specific dielectric constant or by explicitly including individual solvent molecules in the calculation. Studies on related piperidinium (B107235) salts have demonstrated that electrostatic interactions, which are heavily influenced by the surrounding medium's dielectric constant, are a primary cause of conformational changes. nih.gov Understanding these effects is essential for predicting the molecule's behavior in different biological environments, from lipid membranes to aqueous cytoplasm.

In Silico Ligand-Target Interaction Prediction (Excluding Clinical Outcomes)

In silico methods are instrumental in predicting how this compound might interact with biological macromolecules, providing a basis for understanding its potential pharmacological activity without conducting laboratory experiments.

Molecular Docking Simulations with Defined Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Given the structural similarity of the phenylpiperidine scaffold to known pharmacologically active agents, this compound could be docked into the binding sites of various receptors and enzymes to predict potential interactions. nih.gov

Likely biological targets for such docking studies would include:

Opioid Receptors (μ, δ, κ): The phenylpiperidine core is a classic feature of many synthetic opioids. nih.gov

Sigma Receptors (σ1, σ2): Many N-substituted piperidines show high affinity for sigma receptors, which are implicated in a variety of neurological functions. nih.gov

Monoamine Transporters (DAT, SERT, NET): The structure shares features with inhibitors of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) reuptake. nih.gov

Acetylcholinesterase (AChE): The N-benzylpiperidine motif is found in numerous AChE inhibitors. researchgate.net

The docking process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the strength of the interaction for various poses. mdpi.comnih.gov

| Potential Biological Target Class | Specific Examples | Rationale for Investigation |

| G-Protein Coupled Receptors | Opioid Receptors, Dopamine Receptors | Phenylpiperidine is a known scaffold for GPCR ligands. nih.gov |

| Intracellular Proteins | Sigma-1 Receptor | N-benzylpiperidine derivatives often show high affinity. nih.gov |

| Enzymes | Acetylcholinesterase, Monoamine Oxidase | The benzylpiperidine moiety is present in known inhibitors. researchgate.net |

| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Structural similarities to known reuptake inhibitors. nih.gov |

Binding Affinity Predictions and Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Following molecular docking, the resulting ligand-protein complexes are analyzed to identify the specific molecular interactions that stabilize the binding. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The C3-hydroxyl group is a prime candidate for forming hydrogen bonds, acting as either a hydrogen donor or acceptor with polar amino acid residues (e.g., serine, threonine, aspartate) in the binding site. If the piperidine nitrogen is protonated at physiological pH, it can also act as a hydrogen bond donor.

Hydrophobic and π-Interactions: The aromatic phenyl and benzyl (B1604629) groups are capable of significant hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the target's binding pocket. nih.gov

Cation-π Interactions: A protonated piperidine nitrogen can form a strong, non-covalent interaction with the electron-rich face of an aromatic amino acid side chain. This is a common and critical interaction for many amine-containing ligands.

| Type of Interaction | Molecular Feature of Ligand | Potential Interacting Residue in Target |

| Hydrogen Bond (Donor) | C3-Hydroxyl, Protonated Nitrogen | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | C3-Hydroxyl, Nitrogen | Asn, Gln, Ser, Tyr |

| π-π Stacking | Phenyl Ring, Benzyl Ring | Phe, Tyr, Trp, His |

| Cation-π Interaction | Protonated Piperidine Nitrogen | Phe, Tyr, Trp |

| Hydrophobic (van der Waals) | Alkyl chain of piperidine, Benzyl moiety | Ala, Val, Leu, Ile |

Structure-Activity Relationship (SAR) at the Molecular Level (Chemical Principles Only)

Structure-Activity Relationship (SAR) studies explore how modifying the chemical structure of a compound affects its biological activity. While experimental data for this compound is not available, SAR principles can be inferred from computational predictions and studies on analogous compounds. nih.govnih.gov

Correlation of Structural Modifications with Predicted Binding Modes

Computational models can predict how specific chemical changes to this compound would alter its fit and interactions within a target binding site.

Modification of the Phenyl Ring: Introducing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃) substituents on the 2-phenyl ring would alter its electronic properties. This could strengthen or weaken electrostatic or π-stacking interactions with the target protein. The position of the substituent (ortho, meta, para) would also change the molecule's shape and steric profile.

Modification of the N-Benzyl Group: Replacing the benzyl group with other alkyl or aralkyl groups would probe the importance of the size and aromaticity of this substituent. For many N-benzylpiperidine derivatives, this group fits into a specific hydrophobic pocket in the receptor, making its structure a key determinant of affinity. unisi.it

Modification of the C3-Hydroxyl Group: The stereochemistry (R or S) of the C3-hydroxyl is critical. Inverting the stereocenter would change the direction of its hydrogen bonding vector, which could disrupt a favorable interaction and significantly reduce binding affinity. Converting the hydroxyl to a methoxy (B1213986) ether or an ester would eliminate its hydrogen bond donating ability, serving as a computational test of that bond's importance.

Stereochemistry of the Piperidine Ring: The relative orientation (cis or trans) of the 2-phenyl and 3-hydroxyl groups is fundamental to the molecule's three-dimensional shape. One diastereomer may fit perfectly into a binding site while the other fits poorly, leading to large predicted differences in binding affinity. nih.govresearchgate.net

These in silico modifications help build a predictive SAR model, guiding the design of new molecules with potentially enhanced or more selective activity.

Elucidation of Key Pharmacophoric Features for Molecular Recognition

Computational and theoretical studies are instrumental in defining the essential three-dimensional arrangement of chemical features required for a molecule to interact with a biological target. This arrangement, known as a pharmacophore, is crucial for understanding molecular recognition and guiding the design of new, more potent derivatives. nih.gov For this compound, while specific pharmacophore models are not extensively detailed in the literature, its structural motifs allow for the extrapolation of key features based on computational analyses of analogous compounds. arabjchem.orgnih.gov Methodologies such as Comparative Molecular Field Analysis (CoMFA) and ligand-based pharmacophore generation are pivotal in these explorations. nih.govarabjchem.orgresearchgate.net

The process involves identifying features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and ionizable groups that are critical for binding to a target protein. nih.gov For instance, in studies of other complex heterocyclic molecules, pharmacophore models have been successfully generated, highlighting the specific spatial relationships between these features that govern biological activity. nih.govplos.org

The primary pharmacophoric features hypothesized for this compound, based on its chemical structure, are detailed below.

| Pharmacophoric Feature | Structural Moiety | Potential Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor/Acceptor | 3-hydroxyl group (-OH) | Forms critical hydrogen bonds with amino acid residues in the target's active site, serving as an anchor. mdpi.com |

| Aromatic Ring / Hydrophobic Center | 2-phenyl group | Engages in hydrophobic and π-π stacking interactions with aromatic residues of the target protein. nih.gov |

| Aromatic Ring / Hydrophobic Center | N-benzyl group | Contributes to hydrophobic interactions and helps orient the molecule within the binding pocket. The importance of such fragments for anchorage is noted in related structures. nih.gov |

| Ionizable Amine (Positive Charge) | Piperidine Nitrogen | At physiological pH, this nitrogen is protonated, allowing for ionic interactions or hydrogen bonding with acidic residues. |

| Computational Method | Analyzed Compound Class | Key Findings Relevant to Pharmacophore Elucidation | Reference |

|---|---|---|---|

| CoMFA / 3D-QSAR | Benzyl vinylogous derivatives | Generated a predictive model (q² = 0.556, r² = 0.936). Field contributions were 42.8% steric and 57.2% electrostatic, highlighting the importance of electronic properties. | arabjchem.org |

| DFT and Molecular Docking | 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Calculated electron-donating/accepting power and identified high binding affinities (-9.2 to -10.0 kcal/mol) for specific protein targets, indicating strong interaction potential. | biointerfaceresearch.comresearchgate.net |

| Ligand-Based Pharmacophore Generation | Non-Nucleoside Reverse Transcriptase Inhibitors | A validated model consisted of three hydrophobic groups, one aromatic ring, and one hydrogen-bond acceptor, defining the essential features for interaction. | nih.gov |

| POM (Petra/Osiris/Molinspiration) Analysis | Benzylidene derivatives | Clearly identified an important (O1δ−----O2δ−) pharmacophore site based on physicochemical parameters and electronic charge repartition, demonstrating the role of specific heteroatoms. | mdpi.com |

By applying these computational methodologies to this compound, a detailed pharmacophore model could be developed. Such a model would map the spatial arrangement of its hydroxyl, phenyl, and amine features, providing a robust framework for predicting biological activity and designing novel compounds with enhanced molecular recognition capabilities.

Role of 1 Benzyl 2 Phenylpiperidin 3 Ol in Medicinal Chemistry and Chemical Biology Research

As a Privileged Scaffold for Rational Drug Design (Chemical Design Focus)

The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. hebmu.edu.cnmdpi.com The 1-benzyl-2-phenylpiperidin-3-ol core is an exemplary case, with its derivatives showing activity against a range of enzymes and receptors. mdpi.comresearchgate.netnih.govnih.gov This versatility has spurred extensive research into its use for creating libraries of potential drug candidates.

Analog Design and Library Synthesis Based on the Piperidine (B6355638) Core

Medicinal chemists have systematically modified the this compound structure to explore its chemical space and optimize its biological activity. The synthesis of analog libraries often involves a few key strategies:

Substitution on the Benzyl (B1604629) Group: Introducing various substituents on the benzyl ring can significantly influence the molecule's interaction with its target. mdpi.combiomolther.orgresearchgate.net

Modification of the Piperidine Ring: Alterations to the piperidine ring itself, such as changing the position of the hydroxyl group or introducing other functional groups, can fine-tune the compound's properties. mdpi.comresearchgate.netnih.gov

Esterification or Etherification of the Hydroxyl Group: The hydroxyl group at the 3-position is a common site for modification, allowing for the introduction of diverse chemical moieties to probe the binding pocket of a target protein. nih.gov

These synthetic strategies have led to the creation of extensive libraries of this compound derivatives, which have been instrumental in identifying lead compounds for various therapeutic areas. mdpi.comresearchgate.netnih.govnih.gov

Exploration of Substituent Effects on Molecular Properties

The systematic variation of substituents on the this compound scaffold has provided valuable insights into structure-activity relationships (SAR). The electronic and steric properties of these substituents play a crucial role in determining the molecule's affinity and selectivity for its biological target.

For instance, studies on N-benzylpiperidine analogs have shown that the presence of electron-withdrawing groups on the N-benzyl moiety can be beneficial for binding to the dopamine (B1211576) transporter (DAT). nih.gov Conversely, the nature and position of substituents on the phenyl ring can impact selectivity for different receptor subtypes. nih.gov The hydrophobicity of substituents has also been identified as a key factor influencing binding affinity to sigma receptors, with different requirements for the σ1 and σ2 subtypes. nih.gov

Exploration of Molecular Targets and Mechanistic Interactions (In Vitro/In Silico)

The this compound scaffold has been investigated for its interaction with a diverse range of molecular targets, primarily through in vitro binding assays and computational modeling. These studies have been crucial in elucidating the mechanisms of action and identifying the key molecular determinants of binding.

Interaction with Enzyme Active Sites (e.g., Acetylcholinesterase, Butyrylcholinesterase, Antibacterial Proteases)

Derivatives of 1-benzylpiperidine (B1218667) have been extensively studied as inhibitors of cholinesterases, enzymes that are key targets in the treatment of Alzheimer's disease. researchgate.netnih.govnih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Several studies have reported the synthesis and evaluation of 1-benzylpiperidine derivatives as inhibitors of both AChE and BChE. researchgate.netnih.govnih.govnih.gov Molecular docking studies have revealed that these compounds can interact with key residues in the active sites of these enzymes. For example, the benzyl group can engage in π-π stacking interactions with tryptophan residues, while the piperidine nitrogen can form hydrogen bonds or cation-π interactions. mdpi.comnih.gov The specific substitution pattern on the scaffold determines the potency and selectivity of inhibition. researchgate.netnih.gov

Below is a table summarizing the inhibitory activities of selected 1-benzylpiperidine derivatives against cholinesterases:

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Derivative d5 | HDAC/AChE | 0.17 / 6.89 | nih.gov |

| Derivative d10 | HDAC/AChE | 0.45 / 3.22 | nih.gov |

| Compound 20 | AChE | 5.94 | nih.gov |

| Compound 28 | AChE | 0.41 | nih.gov |

Receptor Binding Studies at the Molecular Level (e.g., Sigma Receptors, Serotonin (B10506) Receptors, Dopamine Transporter)

The this compound scaffold has shown significant promise as a ligand for various receptors in the central nervous system.

Sigma Receptors (σ1 and σ2): Derivatives of this scaffold have demonstrated high affinity for both σ1 and σ2 receptors. nih.govuniba.itsigmaaldrich.comnih.govunict.it The binding affinity is highly dependent on the substituents on the benzyl and piperidine moieties. nih.govunict.it For instance, certain substitutions can lead to high selectivity for either the σ1 or σ2 subtype. nih.gov These receptors are implicated in a variety of neurological and psychiatric disorders, making these ligands valuable research tools and potential therapeutic agents. sigmaaldrich.com

Serotonin Receptors and Transporter (SERT): The 1-benzylpiperidine core is a key pharmacophore in many serotonin receptor ligands and reuptake inhibitors. researchgate.netmdpi.comresearchgate.netbiomolther.orgnih.gov The nature of the substituents on the aromatic rings and the linker between them significantly influences the affinity and selectivity for different serotonin receptor subtypes and the serotonin transporter. biomolther.orgnih.gov For example, the presence of a biphenyl (B1667301) group can enhance selectivity for SERT. biomolther.org

Dopamine Transporter (DAT): Structure-activity relationship studies have identified N-benzylpiperidine analogues as potent and selective inhibitors of the dopamine transporter. nih.govdntb.gov.uamdpi.com The presence of electron-withdrawing groups on the N-benzyl ring has been shown to enhance DAT binding affinity. nih.gov These compounds are valuable for studying the role of dopamine in various neurological processes and for developing treatments for conditions like Parkinson's disease and addiction. dntb.gov.ua

Here is a table of selected 1-benzylpiperidine derivatives and their binding affinities for various receptors:

| Compound | Target | Ki (nM) | Reference |

| D2AAK1_3 | Dopamine D2 Receptor | 151 | mdpi.com |

| Various Analogs | Dopamine Transporter | High Affinity | nih.gov |

| Various Analogs | Sigma-1 Receptor | 0.37 - 2.80 | nih.gov |

| Various Analogs | Sigma-2 Receptor | 1.03 - 34.3 | nih.gov |

Characterization of Ligand-Protein Interactions by Biophysical Methods (in vitro)

While radioligand binding assays provide information on binding affinity, biophysical methods offer deeper insights into the thermodynamics and kinetics of ligand-protein interactions. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to determine the binding enthalpy, entropy, and on/off rates of this compound derivatives with their target proteins. This information is invaluable for understanding the driving forces behind binding and for optimizing the pharmacokinetic properties of drug candidates. While specific biophysical data for this compound itself is not extensively detailed in the provided context, the principles of these techniques are broadly applied in the characterization of ligand-protein interactions for similar privileged scaffolds.

Utility as a Synthetic Intermediate for Biologically Active Molecules

The 3-hydroxypiperidine (B146073) motif is a recurring structural element in a variety of natural products, many of which exhibit potent biological activities. While direct total syntheses of complex natural products originating from this compound are not extensively documented in publicly available literature, its structural framework makes it a conceptually important precursor. The synthesis of various 3-hydroxy piperidines is an active area of research, underscoring their importance as building blocks. acsmedchem.org For instance, the controlled synthesis of specific stereoisomers of 2-aryl-3-hydroxypiperidines is a key challenge that, once overcome, could unlock synthetic routes to a range of natural alkaloids and other bioactive compounds. acsmedchem.org The synthesis of anti-1-Benzyl-2-phenylpiperidin-3-ol has been achieved through methods such as the ring expansion of hydroxyl pyrrolidines, demonstrating a viable pathway to this valuable intermediate. acsmedchem.org

Table 1: Examples of Natural Product Classes Containing the 3-Hydroxypiperidine Scaffold

| Natural Product Class | Biological Activity |

| Piperidine Alkaloids | Diverse, including neuroactivity, enzyme inhibition |

| Indolizidine Alkaloids | Enzyme inhibition, potential anticancer |

| Quinolizidine Alkaloids | Neuromuscular blocking, ion channel modulation |

This table illustrates the potential applications of the 3-hydroxypiperidine core, a key feature of this compound, in the synthesis of various natural product classes.

The development of novel chemical probes is essential for dissecting complex biological processes. The this compound scaffold provides a robust starting point for the creation of such tools. By strategically modifying its structure, researchers can design molecules that interact with specific biological targets in a controlled manner. The azide-functionalization of similar libraries is a known strategy to facilitate the subsequent preparation of fluorescent or affinity probes. acs.org

The benzylpiperidine moiety, a core component of the title compound, has been incorporated into various chemical probes. nih.govgrafiati.com For example, derivatives of benzylpiperidine have been explored in the design of fluorescent probes for imaging and in the development of ligands for specific receptors. The adaptability of the this compound structure allows for the attachment of reporter groups, such as fluorophores or affinity tags, which are crucial for the functionality of chemical probes.

Table 2: Potential Modifications of this compound for Chemical Probe Development

| Functional Group | Potential Modification for Probe Synthesis | Resulting Probe Type |

| Hydroxyl (-OH) | Esterification with a fluorophore-containing carboxylic acid | Fluorescent Probe |

| Benzyl Group | Debenzylation followed by acylation with a biotinylated linker | Affinity Probe |

| Phenyl Group | Introduction of a photo-activatable group (e.g., azido) | Photoaffinity Label |

Development of Chemical Probes and Tools for Biological Research

Building upon its utility as a synthetic intermediate, this compound and its derivatives are implicated in the broader development of chemical probes and research tools. The piperidine scaffold itself is a well-established pharmacophore found in numerous biologically active compounds, and its incorporation into probe molecules can confer favorable properties such as cell permeability and target recognition. core.ac.uk

The design of chemical probes often involves creating a molecule that can selectively interact with a protein of interest. The 2-phenylpiperidine (B1215205) unit, present in this compound, has been utilized in the design of ligands for various biological targets. whiterose.ac.ukanu.edu.au For instance, derivatives of 2-phenylpiperidine have been synthesized and evaluated as inhibitors of enzymes, demonstrating the potential of this scaffold in generating targeted probes. acs.orgnih.gov

The development of these tools allows for a deeper understanding of biological systems. Fluorescent probes derived from such scaffolds can be used to visualize the localization and dynamics of specific proteins within living cells. mdpi.com Affinity probes can be employed to isolate and identify binding partners of a particular protein, thereby elucidating its functional network. While specific examples detailing the direct use of this compound in widely available chemical probes are limited, the principles of medicinal chemistry and probe design strongly support its potential in this arena. The synthesis of libraries of related piperidinone sulfonamides, which have shown biological activity, further highlights the value of the piperidine core in discovering new chemical probes. core.ac.uk

Advanced Analytical Methodologies for 1 Benzyl 2 Phenylpiperidin 3 Ol Characterization in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Isotope Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of synthesized organic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula.

For 1-Benzyl-2-phenylpiperidin-3-ol (C₁₈H₂₁NO), HRMS can distinguish its exact mass from other isobaric compounds that have the same nominal mass. The analysis, often performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, provides an experimental mass that can be compared against the theoretical value. A close match confirms the elemental composition.

Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer deep structural insights. For this compound, characteristic fragmentation would include the cleavage of the benzyl (B1604629) group (resulting in a prominent peak for the C₇H₇⁺ ion at m/z 91) and fragmentation of the piperidine (B6355638) ring. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the benzyl, phenyl, and hydroxyl substituents on the piperidine core. Isotope analysis, which examines the relative abundance of isotopic peaks (e.g., from ¹³C), further corroborates the determined elemental formula.

| Parameter | Expected Value / Observation for this compound |

| Molecular Formula | C₁₈H₂₁NO |

| Theoretical Monoisotopic Mass | 267.16231 u |

| Ionization Mode | ESI-Positive Mode [M+H]⁺ |

| Theoretical [M+H]⁺ m/z | 268.16959 u |

| Observed [M+H]⁺ m/z | Typically within ± 0.001 Da of the theoretical value |

| Key MS/MS Fragments | m/z 91 (Tropylium ion, [C₇H₇]⁺), fragments from water loss |

| Isotope Pattern | Matches theoretical distribution for C₁₈H₂₂NO⁺ |

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatography is essential for both the isolation of this compound from reaction mixtures and the determination of its purity, including the critical assessment of its stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of non-volatile organic compounds. A reversed-phase HPLC method is typically employed for molecules with the polarity of this compound. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase.

The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often detected using a UV-Vis spectrophotometer (typically at wavelengths of 210 nm or 254 nm). A high-purity sample will exhibit a single major peak. This technique is crucial for verifying the removal of starting materials, reagents, and by-products after synthesis and purification.

| Parameter | Typical Condition |